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molecular formula C11H10ClN5O B8736145 3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide

3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide

Cat. No. B8736145
M. Wt: 263.68 g/mol
InChI Key: ZDRDDOQXUFZQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334269B2

Procedure details

2,4-Dichloro-1,3,5-triazine (6.99 g, 46.6 mmol) was dissolved in DMF (56.5 mL, 46.6 mmol) and the solution was cooled to 0° C. To this solution was added N-ethyl-N-isopropylpropan-2-amine (8.93 mL, 51.3 mmol) followed by the portionwise addition of 3-amino-N-methylbenzamide (7.00 g, 46.6 mmol). The resulting reaction mixture was allowed to slowly warm to room temperature and stirred for 4 hours. Water (about 800 mL) was added to the reaction mixture. A small amount of solid precipitated out of the solution at which point 100 mL of CH2Cl2 was added. The product was filtered off through a coarse Buchner funnel with the aid of water. After drying under vacuum, batch #1 of 3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide was obtained (7.15 g, 58% yield) as a yellow solid. The filtrate was extracted with CH2Cl2 (3×100 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated, providing an additional batch of material (2.4 g, 20%) as yellow solid.
Quantity
6.99 g
Type
reactant
Reaction Step One
Name
Quantity
56.5 mL
Type
reactant
Reaction Step One
Quantity
8.93 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.CN(C=O)C.C(N(C(C)C)C(C)C)C.[NH2:23][C:24]1[CH:25]=[C:26]([CH:31]=[CH:32][CH:33]=1)[C:27]([NH:29][CH3:30])=[O:28]>O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:23][C:24]2[CH:25]=[C:26]([CH:31]=[CH:32][CH:33]=2)[C:27]([NH:29][CH3:30])=[O:28])[N:7]=1

Inputs

Step One
Name
Quantity
6.99 g
Type
reactant
Smiles
ClC1=NC=NC(=N1)Cl
Name
Quantity
56.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.93 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
NC=1C=C(C(=O)NC)C=CC1
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
CUSTOM
Type
CUSTOM
Details
A small amount of solid precipitated out of the solution at which
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The product was filtered off through a coarse Buchner funnel with the aid of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying under vacuum, batch #1 of 3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide
CUSTOM
Type
CUSTOM
Details
was obtained (7.15 g, 58% yield) as a yellow solid
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with CH2Cl2 (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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